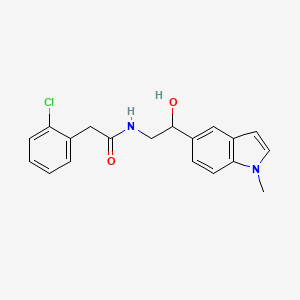

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, an indole moiety, and a hydroxyethyl acetamide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl acetic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Indole Derivative Preparation: The indole derivative is synthesized by reacting 1-methylindole with ethylene oxide in the presence of a base such as potassium carbonate (K₂CO₃).

Coupling Reaction: The acid chloride intermediate is then reacted with the indole derivative in the presence of a base like triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH₄ in dry ether under reflux.

Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT29 (Colon) | 20 | Inhibition of cell proliferation |

The mechanisms through which this compound exerts its anticancer effects include the induction of apoptosis and the inhibition of cell proliferation. These findings suggest that it could be a candidate for further development as an anticancer agent.

Interaction with Molecular Targets

The biological activity of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is believed to arise from its interactions with specific enzymes, receptors, or proteins that modulate cellular pathways related to growth, apoptosis, and inflammation. This multifaceted interaction profile enhances its potential as a therapeutic agent.

In Vitro Studies

In vitro studies conducted by various research institutions have explored the compound's efficacy against different cancer types. For instance, a study published in a peer-reviewed journal highlighted its efficacy against breast and colon cancer cells, noting significant reductions in cell viability at low concentrations. These results were obtained using standardized assays that align with protocols established by the National Cancer Institute.

Mechanistic Insights

Mechanistic studies have provided insights into how this compound induces apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways, leading to mitochondrial dysfunction and subsequent cell death. Additionally, it may inhibit key signaling pathways involved in cell survival, further contributing to its anticancer effects.

Future Directions and Potential Applications

The promising anticancer properties of this compound warrant further investigation into its therapeutic potential. Future research could focus on:

- In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.

- Formulation Development : To create effective delivery methods for clinical applications.

Mécanisme D'action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-chlorophenyl)-N-(2-hydroxyethyl)acetamide

- 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)acetamide

- 2-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is unique due to the presence of the 1-methylindole moiety, which may confer specific biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound 2-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide (commonly referred to as the target compound) has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article synthesizes available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The target compound features a complex structure that includes a chlorophenyl moiety, an indole derivative, and an acetamide functional group. The synthesis typically involves multi-step organic reactions, which can include:

- Formation of Indole Derivative : Starting from 1-methyl-1H-indole, various substitutions can be made to introduce hydroxyl and ethyl groups.

- Aromatic Substitution : The introduction of the 2-chlorophenyl group is achieved through electrophilic aromatic substitution.

- Final Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.

The synthesis process has been documented to yield high purity compounds suitable for biological testing .

Anticancer Properties

Recent studies have indicated that the target compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound has cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways, where the compound enhances mitochondrial membrane permeability leading to cytochrome c release and subsequent activation of caspases .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology:

- NMDA Receptor Modulation : Preliminary research suggests that it may act as a positive allosteric modulator at NMDA receptors, enhancing synaptic transmission and potentially benefiting cognitive functions .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Neuropharmacology | Potential NMDA receptor modulation |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of the compound in reducing tumor size in xenograft models. Results indicated a significant reduction in tumor growth rates when administered orally .

- Comparative Efficacy : The compound was compared with established anticancer agents, showing superior efficacy in specific cell lines while maintaining a favorable safety profile .

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) have demonstrated that the compound is orally bioavailable and exhibits a favorable pharmacokinetic profile in preclinical models .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c1-22-9-8-14-10-15(6-7-17(14)22)18(23)12-21-19(24)11-13-4-2-3-5-16(13)20/h2-10,18,23H,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWSBCGYXREBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.